Equivalent Antinociceptive Efficacy at ~1/50th the Oral Dose of Pentazocine in a Controlled Human Experimental Pain Model
In a placebo-controlled, randomized, double-blind, five-way cross-over study in 20 healthy male volunteers, Apadoline (RP 60180) at a single oral dose of 1.0 mg reduced pain-related chemo-somatosensory event-related potential (CSSERP) amplitudes by approximately 40%, matching the reduction achieved by pentazocine 50 mg orally. The 1.0 mg Apadoline dose is approximately 1/50th of the pentazocine dose on a milligram basis, yet produced equivalent antinociceptive effect magnitude at the 2-hour post-dose time point, when both compounds reached their respective peak plasma concentrations [1]. Lower Apadoline doses (0.1 and 0.5 mg) were also tested, establishing a dose-response relationship [1].
| Evidence Dimension | Reduction in CSSERP amplitude (objective electrophysiological pain correlate) at 2 h post-dose |
|---|---|
| Target Compound Data | Apadoline 1.0 mg p.o.: ~40% reduction in CSSERP amplitude |
| Comparator Or Baseline | Pentazocine 50 mg p.o.: ~40% reduction in CSSERP amplitude |
| Quantified Difference | Approximately equipotent antinociceptive effect at ~1/50th the oral dose (1.0 mg vs. 50 mg) |
| Conditions | Human experimental pain model (CO₂ pulses to nasal mucosa); n=20 healthy males; placebo-controlled, randomized, double-blind, five-way cross-over; CSSERP and pain ratings recorded |
Why This Matters
This demonstrates that Apadoline achieves comparable analgesic efficacy to a standard clinical analgesic (pentazocine) at a substantially lower oral dose, which is relevant for evaluating potency, formulating appropriate dosage forms, and assessing cost-per-dose in procurement decisions.
- [1] Lötsch J, Ditterich W, Hummel T, Kobal G. Antinociceptive effects of the kappa-opioid receptor agonist RP 60180 compared with pentazocine in an experimental human pain model. Clin Neuropharmacol. 1997;20(3):224-233. PMID: 9197945. View Source
